molecular formula C20H19F3N4O2 B11025403 3-(furan-2-ylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

3-(furan-2-ylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11025403
M. Wt: 404.4 g/mol
InChI Key: PRKDZKDAKVGMHC-UHFFFAOYSA-N
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Description

3-(2-furylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that features a trifluoromethyl group, a furylmethyl group, and a pyrimido[1,2-a][1,3,5]triazin-6-one core

Preparation Methods

The synthesis of 3-(2-furylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

3-(2-furylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C20H19F3N4O2

Molecular Weight

404.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-7,8-dimethyl-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H19F3N4O2/c1-13-14(2)24-19-26(16-6-3-5-15(9-16)20(21,22)23)11-25(12-27(19)18(13)28)10-17-7-4-8-29-17/h3-9H,10-12H2,1-2H3

InChI Key

PRKDZKDAKVGMHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CO3)C4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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